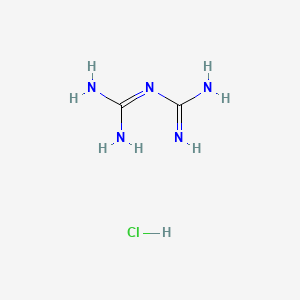

1-carbamimidoylguanidine;hydrochloride

Description

Properties

CAS No. |

4761-93-7 |

|---|---|

Molecular Formula |

C2H8ClN5 |

Molecular Weight |

137.57 g/mol |

IUPAC Name |

1-carbamimidoylguanidine;hydrochloride |

InChI |

InChI=1S/C2H7N5.ClH/c3-1(4)7-2(5)6;/h(H7,3,4,5,6,7);1H |

InChI Key |

FKPUYTAEIPNGRM-UHFFFAOYSA-N |

Canonical SMILES |

C(=NC(=N)N)(N)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 1-Carbamimidoylguanidine Hydrochloride (Metformin Hydrochloride)

Introduction

1-Carbamimidoylguanidine hydrochloride, more commonly known as metformin hydrochloride, is a biguanide oral antihyperglycemic agent pivotal in the management of type 2 diabetes.[1][2] Its efficacy in improving glucose tolerance by lowering both basal and postprandial plasma glucose has established it as a first-line therapeutic.[1][2] Metformin's mechanism of action is distinct from other classes of oral antihyperglycemic agents; it decreases hepatic glucose production, reduces intestinal absorption of glucose, and enhances insulin sensitivity by increasing peripheral glucose uptake and utilization.[1][2] This guide provides a comprehensive overview of the fundamental physicochemical properties of metformin hydrochloride, offering critical insights for researchers, scientists, and drug development professionals engaged in its study and application.

Chemical and Physical Properties

A thorough understanding of the chemical and physical characteristics of an active pharmaceutical ingredient (API) is foundational to its development, formulation, and analysis. Metformin hydrochloride is a white to off-white crystalline compound.[1][3]

Table 1: Key Chemical and Physical Properties of Metformin Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₁N₅ • HCl | [1][3][4] |

| Molecular Weight | 165.63 g/mol | [1][3][5] |

| Melting Point | 223-226 °C | [6][7] |

| Appearance | White to off-white crystalline powder | [1][4][7] |

| Odor | Odorless | [7][8] |

| Taste | Bitter | [7] |

Acid-Base Properties and Aqueous Behavior

The acid-base properties of metformin hydrochloride are critical to its absorption, distribution, and formulation. As a salt of a strong acid (hydrochloric acid) and a strong base (metformin), its behavior in aqueous solutions is of particular interest.

pKa and Ionization State

The pKa of metformin is 12.4.[1][6][9] This high pKa value indicates that metformin is a strong base. Consequently, it exists predominantly as a hydrophilic cationic species at physiological pH.[9] This ionization state has significant implications for its pharmacokinetic profile, including its low plasma protein binding and its interaction with organic cation transporters which are crucial for its absorption and elimination.

The pH of a 1% aqueous solution of metformin hydrochloride is 6.68.[1][3][4] This slightly acidic pH is a result of the hydrolysis of the metformin cation.

Acid-Base Equilibrium of Metformin

The following diagram illustrates the equilibrium of metformin in an aqueous solution. As a strong base, the equilibrium lies far to the right, with the protonated form (the cation) being the predominant species at physiological pH.

Caption: Acid-base equilibrium of metformin in aqueous solution.

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and is a key consideration in formulation development. Metformin hydrochloride exhibits high aqueous solubility.

Table 2: Solubility of Metformin Hydrochloride in Various Solvents

| Solvent | Solubility | Source(s) |

| Water | Freely soluble; >300 mg/mL | [1][9][10] |

| Ethanol | Slightly soluble | [4][8][9] |

| Methanol | Soluble | [7][8] |

| Acetone | Practically insoluble | [1][4][9] |

| Ether | Practically insoluble | [1][7][9] |

| Chloroform | Practically insoluble | [1][7][9] |

| DMSO | Soluble (50 mM) | [7] |

The high water solubility of metformin hydrochloride is advantageous for the formulation of immediate-release oral solid dosage forms. Its solubility has been measured to be 425.56 ± 13.44 mg/mL at pH 4.6 and 348.27 ± 15.46 mg/mL at pH 6.8.[10]

Analytical Characterization

A variety of analytical techniques are employed for the identification, quantification, and quality control of metformin hydrochloride in both bulk drug substance and finished pharmaceutical products.

Spectroscopic Analysis

-

UV-Visible Spectrophotometry: Metformin hydrochloride exhibits a UV absorbance maximum at approximately 232-233 nm in water.[7][11][12] This property is often utilized for quantitative analysis in quality control settings due to its simplicity and accessibility.

-

Infrared (IR) Spectroscopy: The IR spectrum of metformin hydrochloride provides a unique fingerprint that can be used for identification purposes by comparing it to a reference standard.[8]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode (RP-HPLC), is the most widely used technique for the analysis of metformin hydrochloride.[13][14] It offers high specificity, sensitivity, and accuracy for both assay and impurity determination. A common mobile phase consists of a mixture of a buffer (e.g., phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol.[13] Detection is typically performed using a UV detector at its absorbance maximum.[14]

Experimental Protocol: Quantification of Metformin Hydrochloride by UV-Visible Spectrophotometry

This protocol outlines a standard procedure for the determination of metformin hydrochloride concentration in a bulk sample.

1. Objective: To quantify the amount of metformin hydrochloride in a sample using UV-Visible spectrophotometry.

2. Materials and Reagents:

-

Metformin Hydrochloride Reference Standard

-

Distilled or Deionized Water (Solvent)

-

Volumetric flasks (100 mL, 10 mL)

-

Pipettes

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

3. Standard Solution Preparation:

-

Accurately weigh approximately 100 mg of Metformin Hydrochloride Reference Standard.

-

Transfer the weighed standard to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with distilled water. This is the stock solution (1000 µg/mL).

-

Pipette 10 mL of the stock solution into another 100 mL volumetric flask and dilute to volume with distilled water to obtain a working standard solution of 100 µg/mL.[15]

4. Sample Solution Preparation:

-

Accurately weigh a quantity of the metformin hydrochloride sample powder equivalent to 100 mg of metformin hydrochloride.

-

Transfer the weighed sample to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with distilled water.

-

Filter the solution if necessary.

-

Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with distilled water to obtain a sample solution with a theoretical concentration of 100 µg/mL.[15]

5. Spectrophotometric Measurement:

-

Set the spectrophotometer to scan the UV range and determine the wavelength of maximum absorbance (λmax) for the working standard solution. This should be approximately 232 nm.[11]

-

Set the spectrophotometer to the determined λmax.

-

Use distilled water as the blank to zero the instrument.

-

Measure the absorbance of the working standard solution and the sample solution.

6. Calculation: The concentration of metformin hydrochloride in the sample can be calculated using the following formula:

Concentration of Sample (µg/mL) = (Absorbance of Sample / Absorbance of Standard) * Concentration of Standard (µg/mL)

7. System Suitability:

-

A calibration curve should be prepared with a series of dilutions from the stock solution to demonstrate linearity, typically in the range of 2-10 µg/mL.[11]

-

The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Rationale behind Experimental Choices:

-

Solvent: Distilled water is chosen as the solvent due to the high solubility of metformin hydrochloride and its UV transparency in the analytical wavelength range.[1][11]

-

Wavelength: Measurement at λmax provides the highest sensitivity and minimizes errors arising from minor wavelength calibration inaccuracies.[11]

-

Concentration Range: The selected concentration range for the calibration curve ensures that the measurements fall within the linear range of the Beer-Lambert law, which is essential for accurate quantification.[11]

Conclusion

The fundamental properties of 1-carbamimidoylguanidine hydrochloride are integral to its successful application as a therapeutic agent. Its high basicity, excellent aqueous solubility, and distinct spectroscopic characteristics provide a solid foundation for its formulation into effective oral dosage forms and for the development of robust analytical methods for its quality control. This guide has synthesized these core properties, offering a technical resource for scientists and researchers to support their work with this important pharmaceutical compound.

References

-

National Center for Biotechnology Information. (n.d.). Metformin. In PubChem. Retrieved from [Link]

-

Wikipedia. (2024, January 5). Metformin. Retrieved from [Link]

-

DailyMed. (n.d.). Metformin Hydrochloride. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). GLUCOPHAGE® (metformin hydrochloride tablets). Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). metformin hydrochloride oral solution. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Mechanism of Action Pharmacokinetics. Retrieved from [Link]

- Cristofoletti, R., & Dressman, J. B. (2021). Biowaiver Monographs for Immediate Release Solid Oral Dosage Forms: Metformin Hydrochloride. Journal of Pharmaceutical Sciences, 110(1), 15-24.

-

ChemBK. (n.d.). Metformin HCL. Retrieved from [Link]

- A review of analytical techniques for determination of metformin: present and perspectives. (2023). Journal of Pharmaceutical and Biomedical Analysis, 224, 115168.

- S. L. Jadhav, S. V. Bhat, and S. G. Vetal. (2012). Spectrophotometric Method for Analysis of Metformin Hydrochloride. Indian Journal of Pharmaceutical Sciences, 74(1), 74-76.

- A Review on Various Analytical Methods for Analysis of Metformin. (2022). YMER, 21(11).

- Analytical Method Development of Metformin Hydrochloride in Bulk and Tablet Dosage Form by RP-HPLC Method. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- Analytical Methods for Estimating Metformin Hydrochloride, Pioglitazone and Teneligliptin in Diabetes Management: a Comprehensive Review. (2021).

-

National Center for Biotechnology Information. (n.d.). Metformin hydrochloride. In PubChem. Retrieved from [Link]

Sources

- 1. Metformin Hydrochloride [dailymed.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Metformin Hydrochloride | C4H12ClN5 | CID 14219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Metformin | C4H11N5 | CID 4091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Metformin hydrochloride | 1115-70-4 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Metformin - Wikipedia [en.wikipedia.org]

- 10. fip.org [fip.org]

- 11. ymerdigital.com [ymerdigital.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. ijpcsonline.com [ijpcsonline.com]

- 15. Spectrophotometric Method for Analysis of Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Unraveling the Core Mechanism of Protein Denaturation by Guanidine Hydrochloride

Abstract

Guanidine hydrochloride (GuHCl) is a powerful and widely utilized chaotropic agent in biochemistry and drug development for studying protein folding, stability, and structure. Its efficacy in disrupting the intricate three-dimensional architecture of proteins stems from a complex interplay of direct and indirect mechanisms. This in-depth technical guide provides a comprehensive exploration of the molecular forces and thermodynamic principles governing GuHCl-induced protein denaturation. We will dissect the dual-action model—direct binding of the guanidinium cation to the protein and indirect disruption of solvent structure—to offer researchers and scientists a field-proven perspective. This guide synthesizes mechanistic theory with practical experimental protocols, ensuring a robust understanding for professionals engaged in protein characterization and therapeutic development.

Introduction: The Delicate Balance of Protein Stability

A protein's function is inextricably linked to its unique three-dimensional structure, a state known as the native conformation. This conformation is maintained by a delicate balance of non-covalent interactions, including hydrogen bonds, hydrophobic effects, van der Waals forces, and electrostatic interactions.[1] The disruption of this native state, a process called denaturation, leads to the loss of secondary and tertiary structure and, consequently, biological activity.[2]

Guanidine hydrochloride (GuHCl) is one of the most effective chemical denaturants used to probe the conformational stability of proteins.[3] Understanding its mechanism is not merely an academic exercise; it is fundamental for controlling protein refolding during the production of biologics, assessing protein stability in drug formulations, and interpreting data from protein folding studies. This guide moves beyond a superficial overview to provide a detailed, evidence-based analysis of how GuHCl systematically dismantles protein structure.

The Dual Mechanism of Action: A Two-Pronged Assault

The denaturation of proteins by GuHCl is not attributed to a single mode of action but rather a synergistic combination of direct interactions with the protein and indirect effects on the solvent environment.[4] While historically debated, the current consensus supports a model where both pathways contribute significantly to destabilizing the native state.

The Direct Interaction Mechanism: A Molecular Crowbar

The direct interaction model posits that the guanidinium cation (Gdm⁺) actively binds to the protein, disrupting the intramolecular forces that hold it together.[5][6] This interaction is not random but shows a preference for specific regions of the polypeptide chain.

-

Interaction with the Peptide Backbone and Polar Groups: The planar, resonance-stabilized structure of the Gdm⁺ ion allows it to form multiple hydrogen bonds. It effectively competes with and replaces the intramolecular hydrogen bonds between backbone amide and carbonyl groups, which are the defining elements of secondary structures like α-helices and β-sheets.[6][7]

-

Binding to Amino Acid Side Chains: Studies have shown that Gdm⁺ interacts favorably with both polar and charged amino acid side chains.[8] It forms exceptionally strong hydrogen-bonded pairs with the negatively charged carboxylate groups of aspartate and glutamate.[8] This binding neutralizes salt bridges and disrupts critical electrostatic interactions that stabilize the protein's tertiary structure.

-

Cation-π Interactions: The Gdm⁺ ion can also engage in cation-π interactions with the aromatic side chains of tryptophan, tyrosine, and phenylalanine.[9] This interaction helps to solvate these hydrophobic residues, further favoring the exposure of the protein's core to the solvent.

The Indirect (Solvent-Mediated) Mechanism: Altering the Aqueous Environment

Guanidine hydrochloride is a classic chaotropic agent, meaning it disrupts the structure of water.[1][10] This disruption has profound consequences for the hydrophobic effect, which is a primary driving force in protein folding.

-

Disruption of the Water Hydrogen-Bond Network: In bulk water, molecules are arranged in a highly ordered, dynamic hydrogen-bonded network. Gdm⁺ ions interfere with this network, increasing the entropy of the system.[1][5] Spectroscopic analysis indicates that the guanidinium cation makes the hydrogen bonds in the surrounding water more linear and stronger, fundamentally altering the solvent properties.[5][11][12]

-

Weakening the Hydrophobic Effect: The native state of a protein is stabilized by the burial of non-polar amino acid residues away from water. This is entropically favorable because it minimizes the ordering of water molecules around these hydrophobic chains. By disordering the bulk water, GuHCl reduces the entropic penalty of exposing non-polar residues.[2][10] It effectively increases the solubility of hydrophobic side chains in the aqueous solution, which lowers the energy barrier for the protein to unfold and expose its core.[2][13]

The following diagram illustrates the convergence of these two mechanisms on a protein, leading to its denaturation.

Caption: Dual mechanism of GuHCl-induced protein denaturation.

A Thermodynamic Perspective on Denaturation

The denaturation of many small, single-domain proteins by GuHCl can be modeled as a two-state transition between the native (N) and unfolded (D) states. The stability of the protein is defined by the Gibbs free energy of unfolding (ΔG).

Caption: The two-state model for protein denaturation.

A key observation is that the free energy of unfolding (ΔG) varies linearly with the concentration of the denaturant. This relationship is described by the Linear Extrapolation Model (LEM):

ΔG = ΔG(H₂O) - m[Denaturant]

Where:

-

ΔG(H₂O) is the conformational stability of the protein in the absence of denaturant.

-

[Denaturant] is the molar concentration of GuHCl.

-

The m-value is the measure of the dependence of ΔG on denaturant concentration. It correlates strongly with the change in the solvent-accessible surface area (ΔASA) of the protein upon unfolding.[14] A larger m-value indicates a greater increase in exposed surface area and often signifies a more cooperative unfolding transition.

Experimental Analysis of GuHCl-Induced Denaturation

To quantify protein stability, researchers monitor the unfolding transition as a function of GuHCl concentration using spectroscopic techniques. The resulting data are plotted to generate a sigmoidal denaturation curve, from which the midpoint of the transition (Cₘ) and the m-value can be derived.

Methodology 1: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring changes in protein secondary structure.[15] The far-UV CD spectrum (190-250 nm) provides characteristic signals for α-helices and β-sheets.[15] Denaturation is observed as a loss of these signals as the protein adopts a random coil conformation.[15]

Experimental Workflow for CD Analysis

Caption: Workflow for a GuHCl-induced denaturation experiment using CD.

Protocol: Determining Protein Stability via GuHCl Titration and CD Spectroscopy

-

Stock Solution Preparation: [15][16] a. Prepare a concentrated stock solution of the purified protein in a suitable buffer (e.g., phosphate or Tris) at a specific pH. b. Prepare a high-concentration (e.g., 8 M) stock solution of high-purity GuHCl in the exact same buffer to avoid pH shifts upon mixing. The dissolution of GuHCl is endothermic, so gentle warming may be required.[3] c. Accurately determine the final concentration of the GuHCl stock using a refractometer.[3]

-

Sample Series Preparation: a. Prepare a series of samples in microcentrifuge tubes or a 96-well plate. Each sample should contain a constant final concentration of the protein and a varying final concentration of GuHCl. This is achieved by mixing appropriate volumes of the protein stock, GuHCl stock, and buffer. b. Include "native" (0 M GuHCl) and "fully denatured" (e.g., 6-8 M GuHCl) control samples.

-

Equilibration: a. Incubate all samples at a constant temperature for a period sufficient to ensure the unfolding reaction has reached equilibrium. This time must be determined empirically but typically ranges from minutes to several hours.[16]

-

CD Measurement: [15] a. Set up the CD spectropolarimeter to measure in the far-UV range. b. Record the CD signal (molar ellipticity) at a wavelength sensitive to secondary structure, commonly 222 nm for α-helical proteins. c. Record a buffer blank for each GuHCl concentration and subtract it from the corresponding protein sample measurement.

-

Data Analysis: a. Plot the molar ellipticity at 222 nm as a function of the GuHCl concentration. b. The resulting sigmoidal curve can be fitted to a two-state denaturation model to calculate the Cₘ (the GuHCl concentration at which 50% of the protein is unfolded) and the m-value.[15]

Methodology 2: Intrinsic Tryptophan Fluorescence Spectroscopy

The fluorescence of intrinsic tryptophan residues is highly sensitive to the polarity of their local environment. In the folded protein, tryptophans are often buried in the hydrophobic core (a non-polar environment). Upon denaturation, they become exposed to the polar aqueous solvent, causing a characteristic red-shift (a shift to longer wavelengths) in the fluorescence emission maximum.[17][18]

Protocol: Monitoring Denaturation by Tryptophan Fluorescence

-

Sample Preparation & Equilibration: Follow steps 1-3 from the CD protocol.

-

Fluorescence Measurement: [19] a. Set the excitation wavelength of the fluorometer to ~295 nm to selectively excite tryptophan residues. b. Record the fluorescence emission spectrum (e.g., from 310 nm to 400 nm) for each sample in the titration series.

-

Data Analysis: a. Plot the wavelength of maximum fluorescence emission (λₘₐₓ) versus the GuHCl concentration. b. Alternatively, plot the fluorescence intensity at a fixed wavelength. c. Fit the resulting sigmoidal curve to determine the Cₘ.[17]

Quantitative Data and Field-Proven Insights

The stability of a protein against GuHCl denaturation is an intrinsic property. The Cₘ value provides a direct measure of this stability—a higher Cₘ indicates a more stable protein.

Table 1: Representative Denaturation Data for Various Proteins

| Protein | Method | Cₘ (M GuHCl) | Reference |

|---|---|---|---|

| Bovine Pancreatic DNAase I | Circular Dichroism | ~2.0 M | [20] |

| Human Placental Cystatin (HPC) | Activity/Fluorescence | ~1.5 M | [17] |

| CopR (wild-type) | Circular Dichroism | 1.8 M | [21] |

| Transthyretin (TTR) | Fluorescence/CD | >4.0 M (unfolding) |[22] |

Authoritative Insights:

-

Reversibility is Critical: For a valid thermodynamic analysis (i.e., calculation of ΔG(H₂O)), the denaturation process must be reversible.[15][22] This can be tested by denaturing the protein in a high concentration of GuHCl and then rapidly diluting it into a buffer to see if the native signal (CD or fluorescence) is recovered.[15]

-

GuHCl vs. Urea: GuHCl is a more powerful denaturant than urea.[3][13] A protein that is resistant to denaturation in 8 M urea may be fully unfolded by 6 M GuHCl.[13] However, the ionic nature of GuHCl can mask or disrupt electrostatic interactions that contribute to protein stability, which may not be observed with the non-ionic denaturant urea.[23][24] Therefore, using both denaturants can provide a more complete picture of the forces stabilizing a protein.

-

Presence of Intermediates: While the two-state model is convenient, some proteins unfold through one or more stable intermediate states.[17][25] This can manifest as a multi-phasic (non-sigmoidal) transition in the denaturation curve, suggesting that different parts of the protein unfold at different denaturant concentrations.[17][21]

Conclusion

The mechanism of protein denaturation by guanidine hydrochloride is a robust, dual-action process that remains a cornerstone of protein science. By directly attacking the protein's internal network of non-covalent bonds and simultaneously altering the solvent environment to disfavor the compact native state, GuHCl provides a reliable method for unfolding proteins in a controlled and often reversible manner. A thorough understanding of this mechanism, coupled with rigorous experimental design using techniques like CD and fluorescence spectroscopy, empowers researchers to accurately quantify protein stability, investigate folding pathways, and make critical decisions in the development of protein-based therapeutics.

References

-

Tsunenaga, M., & Imahori, K. (1979). The effect of guanidine hydrochloride on the conformation of bovine pancreatic DNAase I as measured with circular dichroism. Journal of Biochemistry, 85(5), 1315-1323. Retrieved from [Link]

-

Zhang, T., et al. (2017). Do guanidinium and tetrapropylammonium ions specifically interact with aromatic amino acid side chains? Biochemistry, 56(4), 624-634. Retrieved from [Link]

-

Wikipedia. (n.d.). Chaotropic agent. Retrieved from [Link]

-

O'Brien, E. P., et al. (2008). Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation. The Journal of Physical Chemistry B, 112(43), 10939–10948. Retrieved from [Link]

-

Negi, S., et al. (2020). Guanidinium–amino acid hydrogen-bonding interactions in protein crystal structures: implications for guanidinium-induced protein denaturation. Physical Chemistry Chemical Physics, 22(38), 21873-21884. Retrieved from [Link]

-

Bano, B., & Ansari, S. (2005). Comparison of guanidine hydrochloride (GdnHCl) and urea denaturation on inactivation and unfolding of human placental cystatin (HPC). Journal of Protein Chemistry, 24(6), 355-362. Retrieved from [Link]

-

McCutchen, S. L., et al. (1997). Guanidine hydrochloride-induced denaturation and refolding of transthyretin exhibits a marked hysteresis: equilibria with high kinetic barriers. Biochemistry, 36(33), 10230-10239. Retrieved from [Link]

-

Myers, J. K., et al. (1995). Denaturant m values and heat capacity changes: relation to changes in accessible surface areas of protein unfolding. Protein Science, 4(10), 2138-2148. Retrieved from [Link]

-

Eftink, M. R. (1994). The fluorescence detected guanidine hydrochloride equilibrium denaturation of wild-type staphylococcal nuclease does not fit a three-state unfolding model. Biophysical Journal, 66(2 Pt 1), 482-491. Retrieved from [Link]

-

Delorme, C., et al. (2001). Circular dichroism spectra and guanidine-HCl induced unfolding of wild-type and mutated proteins. ResearchGate. Retrieved from [Link]

-

Lee, J., & Kim, D. (2005). Fluorescence Quenching of Green Fluorescent Protein during Denaturation by Guanidine. Bulletin of the Korean Chemical Society, 26(3), 413-416. Retrieved from [Link]

-

Aull, J. L., et al. (1979). Fluorescence study of guanidine hydrochloride denaturation of thymidylate synthetase. Biochimica et Biophysica Acta (BBA) - Protein Structure, 570(2), 356-362. Retrieved from [Link]

-

O'Brien, E. P., et al. (2008). Changes in water structure induced by the guanidinium cation and implications for protein denaturation. The Journal of Physical Chemistry A, 112(43), 10939-10948. Retrieved from [Link]

-

Salvi, G., et al. (2005). Effective interactions between chaotropic agents and proteins. Proteins: Structure, Function, and Bioinformatics, 61(3), 492-499. Retrieved from [Link]

-

Current Protocols in Protein Science. (2016). Use of Protein Folding Reagents. John Wiley & Sons, Inc. Retrieved from [Link]

-

Qasim, M. A. (2013). Investigation of the mechanism of protein denaturation by guanidine hydrochloride-induced dissociation of inhibitor-protease complexes. Protein & Peptide Letters, 20(2), 187-191. Retrieved from [Link]

-

Salvi, G., et al. (2005). Effective interactions between chaotropic agents and proteins. ResearchGate. Retrieved from [Link]

-

Alkorta, I., et al. (2018). Aromatic Amino Acids-Guanidinium Complexes through Cation-π Interactions. Molecules, 23(10), 2639. Retrieved from [Link]

-

Piszczek, G., & Gizeli, E. (1998). Fluorescence studies of the effect of pH, guanidine hydrochloride and urea on equinatoxin II conformation. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1386(2), 397-405. Retrieved from [Link]

-

Monera, O. D., et al. (1994). Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions. Protein Science, 3(11), 1994-2001. Retrieved from [Link]

-

Aune, K. C., & Tanford, C. (1969). Thermodynamics of the denaturation of lysozyme by guanidine hydrochloride. I. Dependence on pH at 25°. Biochemistry, 8(11), 4579-4585. Retrieved from [Link]

-

Monera, O. D., et al. (1994). Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions. PubMed. Retrieved from [Link]

-

Rowan University. (2008). Changes in water structure induced by the guanidinium cation and implications for protein denaturation. Retrieved from [Link]

-

ResearchGate. (2015). Which one is better for protein denaturation Guanidine or Urea?. Retrieved from [Link]

-

Qasim, M. A. (2013). Investigation of the Mechanism of Protein Denaturation by Guanidine Hydrochloride-Induced Dissociation of Inhibitor-Protease Complexes. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2005). Comparison of Guanidine Hydrochloride (GdnHCl) and Urea Denaturation on Inactivation and Unfolding of Human Placental Cystatin (HPC). Retrieved from [Link]

-

Morjana, N. A., & Gilbert, H. F. (1991). Guanidine hydrochloride stabilization of a partially unfolded intermediate during the reversible denaturation of protein disulfide isomerase. Biochemistry, 30(20), 4985-4992. Retrieved from [Link]

-

Suzhou Yacoo Science Co., Ltd. (2018). Mechanism and Difference of Guanidine Hydrochloride and Urea as Denaturant. Retrieved from [Link]

-

Jha, S. K., et al. (2014). Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride. Proceedings of the National Academy of Sciences, 111(11), 4085-4090. Retrieved from [Link]

Sources

- 1. Chaotropic agent - Wikipedia [en.wikipedia.org]

- 2. Action of Guanidine Hydrochloride on Proteins [qinmuchem.com]

- 3. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the mechanism of protein denaturation by guanidine hydrochloride-induced dissociation of inhibitor-protease complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Guanidinium–amino acid hydrogen-bonding interactions in protein crystal structures: implications for guanidinium-induced protein denaturation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Effective interactions between chaotropic agents and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Changes in water structure induced by the guanidinium cation and implications for protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchwithrowan.com [researchwithrowan.com]

- 13. Mechanism and Difference of Guanidine Hydrochloride and Urea as Denaturant [yacooscience.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Comparison of guanidine hydrochloride (GdnHCl) and urea denaturation on inactivation and unfolding of human placental cystatin (HPC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fluorescence studies of the effect of pH, guanidine hydrochloride and urea on equinatoxin II conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The fluorescence detected guanidine hydrochloride equilibrium denaturation of wild-type staphylococcal nuclease does not fit a three-state unfolding model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The effect of guanidine hydrochloride on the conformation of bovine pancreatic DNAase I as measured with circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Guanidine hydrochloride-induced denaturation and refolding of transthyretin exhibits a marked hysteresis: equilibria with high kinetic barriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Guanidine hydrochloride stabilization of a partially unfolded intermediate during the reversible denaturation of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Metformin Hydrochloride in Diabetes

Abstract

Metformin, a biguanide derivative, remains the first-line therapeutic agent for type 2 diabetes mellitus (T2DM) worldwide.[1][2][3] Its enduring clinical success is attributed to a robust glucose-lowering effect, a favorable safety profile, and a low cost.[2][4] Despite over six decades of clinical use, the precise molecular mechanisms underpinning its antihyperglycemic action are still a subject of intense investigation.[1][5] This technical guide provides a comprehensive overview of the core mechanisms of metformin's action, synthesizing established principles with recent discoveries. We will delve into its primary effects on hepatic glucose production, the intricate roles of AMP-activated protein kinase (AMPK)-dependent and -independent pathways, the direct inhibition of mitochondrial complex I, its profound influence on the gut microbiome, and the emerging lysosomal pathway. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this cornerstone of diabetes therapy.

I. The Liver: A Primary Site of Metformin's Antihyperglycemic Action

The principal glucose-lowering effect of metformin is the suppression of hepatic gluconeogenesis, the process of generating glucose from non-carbohydrate precursors in the liver.[1][6][7] In individuals with T2DM, inappropriate and excessive hepatic glucose production is a major contributor to fasting hyperglycemia.[1][8] Metformin effectively curtails this by modulating key regulatory pathways.

1.1 Inhibition of Mitochondrial Complex I: The Upstream Trigger

A widely accepted primary action of metformin is the mild and reversible inhibition of mitochondrial respiratory chain complex I.[5][9][10][11] This inhibition leads to a decrease in the cellular energy state, characterized by a reduced ATP-to-ADP and AMP ratio.[12]

-

Experimental Protocol: Measuring Mitochondrial Respiration

-

Cell Culture: Isolate primary hepatocytes or use a relevant cell line (e.g., HepG2).

-

Metformin Treatment: Incubate cells with varying concentrations of metformin for a specified duration.

-

Mitochondrial Isolation: Isolate mitochondria from treated and control cells via differential centrifugation.

-

Oxygen Consumption Rate (OCR) Measurement: Utilize a Seahorse XF Analyzer or a similar instrument to measure OCR. Provide complex I-linked substrates (e.g., glutamate/malate) and complex II-linked substrate (e.g., succinate).

-

Data Analysis: A specific decrease in OCR with complex I-linked substrates, but not with succinate, indicates direct inhibition of complex I.

-

1.2 AMP-Activated Protein Kinase (AMPK): A Central Mediator

The alteration in the cellular energy state, specifically the increase in the AMP:ATP ratio, leads to the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[12] Activated AMPK orchestrates a series of downstream events that collectively suppress hepatic gluconeogenesis.[13]

-

AMPK-Dependent Mechanisms:

-

Transcriptional Repression of Gluconeogenic Genes: Activated AMPK phosphorylates and inhibits the activity of several key transcription factors and co-activators involved in the expression of gluconeogenic enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[14][15] This includes the phosphorylation of CREB-regulated transcription coactivator 2 (CRTC2), leading to its nuclear exclusion.[14]

-

Modulation of SIRT1 and GCN5: Metformin has been shown to increase the hepatic levels and activity of SIRT1 and GCN5, which are involved in the regulation of gluconeogenic gene expression.[16][17] The increase in SIRT1 activity can be mediated by an AMPK-dependent increase in the expression of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[16][17]

-

1.3 AMPK-Independent Mechanisms in the Liver

While AMPK activation is a significant component of metformin's action, evidence suggests the existence of AMPK-independent pathways.[13][18] Studies in hepatocytes lacking AMPK have shown that metformin can still inhibit glucose production.[14]

-

Direct Inhibition of Fructose-1,6-bisphosphatase (FBP1): Metformin can allosterically inhibit FBP1, a key rate-limiting enzyme in the gluconeogenic pathway.[12][19] This direct inhibition is independent of AMPK activation.

-

Alteration of the Cytosolic Redox State: By inhibiting mitochondrial complex I, metformin can lead to an increase in the cytosolic NADH/NAD+ ratio, which in turn inhibits the conversion of lactate to pyruvate, a crucial step in gluconeogenesis from lactate.[19]

-

Antagonism of Glucagon Signaling: Metformin can oppose the action of glucagon, a hormone that stimulates hepatic glucose production.[6] It achieves this by inhibiting adenylyl cyclase and reducing the generation of cyclic AMP (cAMP), a key second messenger in the glucagon signaling cascade.[8][20] This leads to decreased protein kinase A (PKA) activity and reduced phosphorylation of downstream targets like CREB.[8][21]

II. The Emerging Role of the Lysosomal Pathway

Recent research has unveiled a novel mechanism of metformin action involving the lysosome, which can activate AMPK independently of changes in the cellular AMP:ATP ratio, particularly at clinically relevant low doses.[22][23][24]

2.1 PEN2 as a Direct Metformin Target

Using a photoactive metformin probe, PEN2 (presenilin enhancer 2), a subunit of the γ-secretase complex, has been identified as a direct binding partner for metformin.[22][23]

-

Experimental Workflow: Target Identification with Photoactive Probes

-

Probe Synthesis: Synthesize a metformin analog containing a photo-reactive group and a tag (e.g., biotin) for affinity purification.

-

Cellular Incubation and UV Crosslinking: Incubate target cells with the photoactive probe. Upon UV irradiation, the probe will covalently bind to its direct targets.

-

Cell Lysis and Affinity Purification: Lyse the cells and use streptavidin beads to pull down the biotin-tagged probe crosslinked to its binding partners.

-

Mass Spectrometry: Identify the pulled-down proteins using mass spectrometry.

-

2.2 Lysosomal AMPK Activation Cascade

The binding of metformin to PEN2 initiates a signaling cascade on the lysosomal surface.[25][26] The metformin-PEN2 complex interacts with ATP6AP1, a subunit of the v-ATPase proton pump, leading to its inhibition.[22][23] This inhibition facilitates the recruitment of the LKB1-AXIN complex to the lysosome, which then phosphorylates and activates AMPK.[25][26]

III. The Gut Microbiome: A Key Player in Metformin's Therapeutic Effects

The gut is now recognized as a major site of metformin action, with profound effects on the gut microbiome that contribute significantly to its glucose-lowering efficacy.[27]

3.1 Modulation of Gut Microbiota Composition

Metformin alters the composition of the gut microbiota, leading to an increase in the abundance of certain beneficial bacteria.[28] Notably, it promotes the growth of Akkermansia muciniphila and several short-chain fatty acid (SCFA)-producing bacteria.[28][29]

3.2 Increased GLP-1 Secretion

A key consequence of metformin's action in the gut is the increased secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[28][30] This is partly mediated by the increased production of SCFAs, which can stimulate GLP-1 release.[28][29] GLP-1 is an incretin hormone that enhances glucose-stimulated insulin secretion from pancreatic β-cells, suppresses glucagon secretion, and slows gastric emptying.

3.3 Intestinal Glucose Utilization

Metformin increases glucose uptake and utilization within the intestine, effectively turning the gut into a glucose sink.[7][31] This process is linked to the inhibition of mitochondrial complex I in the intestinal epithelium, which drives the conversion of glucose to lactate.[31]

IV. Pharmacokinetics and Bioavailability

Metformin is a hydrophilic molecule that requires specific transporters for its absorption, tissue uptake, and excretion.[32]

| Pharmacokinetic Parameter | Value | Reference |

| Oral Bioavailability | ~50-60% | [32] |

| Plasma Half-life | ~2-5 hours | [7][32] |

| Primary Site of Absorption | Small Intestine | [7][32] |

| Excretion | Unchanged in Urine | [7][32] |

| Key Transporters | OCT1, OCT2, MATE1 | [3][32] |

V. Signaling Pathway and Workflow Diagrams

Diagram 1: Hepatic Mechanisms of Metformin Action

Caption: Overview of metformin's primary mechanisms in the liver.

Diagram 2: Lysosomal AMPK Activation Pathway

Caption: Metformin-induced lysosomal pathway for AMPK activation.

Diagram 3: Gut-Mediated Effects of Metformin

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Metformin: A Review of Potential Mechanism and Therapeutic Utility Beyond Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metformin pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Frontiers | Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences [frontiersin.org]

- 6. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metformin—Pharmacokinetic and Pharmacodynamics Journey Through the Body [scirp.org]

- 8. Metformin and Insulin Suppress Hepatic Gluconeogenesis by Inhibiting cAMP Signaling Through Phosphorylation of CREB Binding Protein (CBP) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metformin targets mitochondrial complex I to lower blood glucose levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evidence that metformin exerts its anti-diabetic effects through inhibition of complex 1 of the mitochondrial respiratory chain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. JCI - Metformin inhibits hepatic gluconeogenesis in mice independently of the LKB1/AMPK pathway via a decrease in hepatic energy state [jci.org]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. joe.bioscientifica.com [joe.bioscientifica.com]

- 17. Metformin suppresses hepatic gluconeogenesis through induction of SIRT1 and GCN5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Metformin reduces liver glucose production by inhibition of fructose-1-6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Low-dose metformin targets the lysosomal AMPK pathway through PEN2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Low-dose metformin and PEN2-dependent lysosomal AMPK activation: benefits outnumber side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. The Relationship between the Gut Microbiome and Metformin as a Key for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | Advances in the mechanism of metformin with wide-ranging effects on regulation of the intestinal microbiota [frontiersin.org]

- 29. mdpi.com [mdpi.com]

- 30. Gut microbiota is correlated with gastrointestinal adverse events of metformin in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. biorxiv.org [biorxiv.org]

- 32. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

Chemical structure and synthesis of 1-carbamimidoylguanidine;hydrochloride

An In-depth Technical Guide on the Chemical Structure and Synthesis of 1-Carbamimidoylguanidine Hydrochloride

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-carbamimidoylguanidine hydrochloride, an active pharmaceutical ingredient widely known as metformin hydrochloride. As a cornerstone in the management of type 2 diabetes mellitus, a thorough understanding of its chemistry is paramount for researchers and professionals in drug development and manufacturing.[1][2][3] This document elucidates the fundamental chemical characteristics of metformin hydrochloride and details the prevalent synthetic routes, emphasizing the rationale behind key experimental parameters.

Chemical Identity and Physicochemical Properties

1-Carbamimidoylguanidine hydrochloride, systematically named 3-(diaminomethylidene)-1,1-dimethylguanidine;hydrochloride, is the hydrochloride salt of the biguanide metformin.[4] Its chemical and physical properties are crucial for its formulation and therapeutic action.

Chemical Structure:

The structure consists of a biguanide core substituted with two methyl groups on the same nitrogen atom. The positive charge is delocalized across the guanidine groups, and it forms a salt with the chloride anion.

The structural representation of 1-carbamimidoylguanidine hydrochloride is as follows:

Caption: Chemical structure of 1-carbamimidoylguanidine hydrochloride.

Physicochemical Properties Summary:

| Property | Value | Source |

| Appearance | White crystalline powder | [7] |

| Solubility | Freely soluble in water (>300 mg/mL), slightly soluble in ethanol, practically insoluble in acetone and ether.[8][9] | [8][9] |

| pKa | 12.4 | [9] |

| Melting Point | 223-226 °C |

The high water solubility and pKa are defining characteristics of metformin hydrochloride. Its high polarity presents challenges in analytical chromatography, often necessitating techniques like hydrophilic interaction chromatography (HILIC) for analysis.[10]

Synthesis of 1-Carbamimidoylguanidine Hydrochloride

The industrial synthesis of metformin hydrochloride is valued for its efficiency and cost-effectiveness. The most prevalent method involves the condensation reaction between dicyandiamide (2-cyanoguanidine) and dimethylamine hydrochloride.[11][12]

Primary Synthetic Route: Dicyandiamide and Dimethylamine Hydrochloride

This one-pot synthesis is the cornerstone of commercial metformin production.[9] The reaction is typically performed at elevated temperatures, and various solvents can be employed, though solvent-free methods also exist.[11][13]

Reaction Scheme:

Caption: Primary synthesis route of metformin hydrochloride.

Mechanistic Insights:

The synthesis proceeds via the nucleophilic attack of dimethylamine on the electrophilic carbon of the nitrile group in dicyandiamide.[14] The reaction is driven by heat, and the use of dimethylamine hydrochloride provides both the amine reactant and the chloride counter-ion for the final salt.

Causality in Experimental Choices:

-

Temperature: High temperatures (typically 130-150°C) are necessary to overcome the activation energy of the reaction between the amine and the nitrile group.[15]

-

Solvent: While the reaction can be run neat, high-boiling point, inert solvents like xylene or toluene are often used to ensure a consistent reaction temperature and facilitate mixing.[11][16][17] The choice of solvent can also influence the impurity profile.

-

Reactant Ratio: Equimolar or a slight excess of dimethylamine hydrochloride is often used to ensure complete conversion of the dicyandiamide starting material.[11]

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of metformin hydrochloride.

Step 1: Reaction Setup

-

To a reaction vessel equipped with a mechanical stirrer, condenser, and thermometer, add dicyandiamide and dimethylamine hydrochloride.

-

Add a suitable solvent such as xylene.[17]

Step 2: Condensation Reaction

-

Heat the reaction mixture to reflux (approximately 135-140°C) with continuous stirring.[17][18]

-

Maintain the reaction at this temperature for 5-10 hours.[18] The reaction progress can be monitored by techniques like HPLC to ensure the disappearance of the starting materials.[17]

Step 3: Isolation of Crude Product

-

After the reaction is complete, cool the mixture.

-

The product, being a salt, is insoluble in the non-polar solvent and will precipitate.

-

The crude metformin hydrochloride can be isolated by filtration.

Step 4: Purification

-

The crude product is often purified by recrystallization. Water or a mixture of water and an alcohol like methanol or ethanol is commonly used.[19][20]

-

The crude product is dissolved in hot water, and then the solution is cooled to induce crystallization.

-

The purified crystals of metformin hydrochloride are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[18]

Workflow Diagram:

Caption: Experimental workflow for metformin hydrochloride synthesis.

Variations in Synthesis and Considerations

Several patents and publications describe variations of this primary synthetic route, often focusing on improving yield, purity, and environmental impact.

-

Solvent-Free Synthesis: Some methods avoid organic solvents, which is advantageous from an environmental and safety perspective.[13] These reactions are typically carried out by heating a mixture of the solid reactants.

-

Alternative Solvents: Alcohols and N,N-dimethylformamide (DMF) have also been used as reaction solvents.[16] The choice of solvent can affect the reaction rate and the solubility of reactants and products, thereby influencing the ease of isolation.

-

In Situ Generation of Dimethylamine Hydrochloride: Some processes involve the in situ formation of dimethylamine hydrochloride by reacting dimethylamine with hydrochloric acid in the reaction vessel.[18]

Impurity Profile:

A critical aspect of the synthesis is controlling the impurity profile. Potential impurities include unreacted starting materials and byproducts such as melamine and cyanoguanidine.[18][19] The purification steps are crucial for ensuring the final product meets pharmacopeial standards.

Analytical Characterization

The identity and purity of synthesized 1-carbamimidoylguanidine hydrochloride are confirmed using various analytical techniques.

| Analytical Method | Purpose | Typical Results |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Purity >99%.[19] Retention time is dependent on the column and mobile phase used.[21][22] |

| UV-Vis Spectrophotometry | Identification and quantification. | λmax at approximately 232-233 nm in water.[2][21] |

| Infrared (IR) Spectroscopy | Structural confirmation by identifying functional groups. | Characteristic peaks for N-H, C=N, and C-N bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation. | Signals corresponding to the methyl protons and exchangeable amine protons. |

| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the metformin cation (m/z ~130.1).[23] |

Conclusion

The synthesis of 1-carbamimidoylguanidine hydrochloride is a well-established and efficient process, primarily relying on the reaction between dicyandiamide and dimethylamine hydrochloride. Understanding the chemical principles behind the synthesis, including the role of temperature, solvents, and purification techniques, is essential for producing a high-purity active pharmaceutical ingredient. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of this vital medication.

References

-

Metformin: A Review of Characteristics, Properties, Analytical Methods and Impact in the Green Chemistry. (2017). Journal of Analytical & Pharmaceutical Research. [Link]

-

A Review on Various Analytical Methods for Analysis of Metformin. (2022). YMER. [Link]

-

Total synthesis of metformin. (2020). The Science Snail. [Link]

-

Metformin Hydrochloride. (n.d.). PubChem. [Link]

-

A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC). (n.d.). Waters. [Link]

-

HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form. (2011). National Institutes of Health. [Link]

-

Spectrophotometric Method for Analysis of Metformin Hydrochloride. (2009). Indian Journal of Pharmaceutical Sciences. [Link]

-

Synthesis method of metformin hydrochloride. (2017). SciSpace. [Link]

-

Physicochemical properties of metformin hydrochloride tablet available in Libya. (2022). ResearchGate. [Link]

-

Analytical Methods for Estimating Metformin Hydrochloride, Pioglitazone and Teneligliptin in Diabetes Management: a Comprehensive Review. (2022). Oxford Academic. [Link]

-

Chemical reaction of Metformin production. (n.d.). ResearchGate. [Link]

-

synthesis method and application of metformin hydrochloride. (2023). Justia Patents. [Link]

-

New Route to Metformin Hydrochloride (N,N-dimethylimidodicarbonimidic diamide hydrochloride) Synthesis. (2015). ResearchGate. [Link]

- Preparation method of metformin hydrochloride. (2012).

-

Cost Effective, One Pot Process For Synthesis Of Highly Pure Metformin. (n.d.). Quick Company. [Link]

-

Biowaiver Monographs for Immediate Release Solid Oral Dosage Forms: Metformin Hydrochloride. (2011). International Pharmaceutical Federation. [Link]

-

Synthesis of Metformin Hydrosulfide and Its Controlled-Release of H2S. (2023). National Institutes of Health. [Link]

-

Comparative Evaluation of Physicochemical Properties of Some Commercially Available Brands of Metformin Hcl Tablets in Lagos, Nigeria. (2012). Journal of Applied Pharmaceutical Science. [Link]

-

Stepping up metformin production: a case study. (2020). European Pharmaceutical Review. [Link]

-

CHEMISTRY REVIEW(S). (2007). accessdata.fda.gov. [Link]

- Process for the preparation of metformin. (2019).

- An improved process for the preparation of metformin hydrochloride. (2014).

-

Metformin. (n.d.). PubChem. [Link]

-

Metformin. (n.d.). Wikipedia. [Link]

- Improved process for the preparation of high pure metformine. (2016).

- Improved process for the preparation of high pure metformine. (2016).

- A kind of synthetic method of Metformin hydrochloride. (2017).

- Preparation method of 1, 3-diamino guanidine hydrochloride. (2014).

-

Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. (n.d.). MDPI. [Link]

-

Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. repositorio.unesp.br [repositorio.unesp.br]

- 2. japsonline.com [japsonline.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. Metformin Hydrochloride | C4H12ClN5 | CID 14219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. 二甲双胍 盐酸盐 - 1,1-二甲双胍 盐酸盐 [sigmaaldrich.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. fip.org [fip.org]

- 9. Metformin - Wikipedia [en.wikipedia.org]

- 10. lcms.cz [lcms.cz]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. WO2019154769A1 - Process for the preparation of metformin - Google Patents [patents.google.com]

- 14. Total synthesis of metformin - The Science Snail [sciencesnail.com]

- 15. patents.justia.com [patents.justia.com]

- 16. CN102516130A - Preparation method of metformin hydrochloride - Google Patents [patents.google.com]

- 17. WO2014041566A2 - An improved process for the preparation of metformin hydrochloride - Google Patents [patents.google.com]

- 18. Cost Effective, One Pot Process For Synthesis Of Highly Pure Metformin [quickcompany.in]

- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 20. WO2016059507A1 - Improved process for the preparation of high pure metformine - Google Patents [patents.google.com]

- 21. ymerdigital.com [ymerdigital.com]

- 22. HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Metformin hydrochloride synthesis - chemicalbook [chemicalbook.com]

Guanidine Hydrochloride: A Technical Guide to Its Application as a Chaotropic Agent in Molecular Biology

This guide provides an in-depth exploration of guanidine hydrochloride (GdnHCl), a cornerstone chaotropic agent in molecular biology and drug development. We will delve into the fundamental principles of its action, detail its critical applications in nucleic acid extraction and protein chemistry, and provide field-proven protocols to empower researchers, scientists, and drug development professionals in their experimental design and execution.

The Foundational Principle: Understanding Chaotropic Agents and the Hofmeister Series

To grasp the power of guanidine hydrochloride, one must first understand the concept of chaotropicity. Biological macromolecules like proteins and nucleic acids maintain their functional, three-dimensional structures through a delicate balance of non-covalent forces, primarily hydrophobic interactions. These interactions are driven by the highly ordered structure of water molecules surrounding the macromolecule.

Chaotropic agents are substances that disrupt this ordered hydrogen-bonding network of water.[1][2] This disruption weakens the hydrophobic effect, making it energetically more favorable for nonpolar residues of a protein or nucleic acid to be exposed to the solvent.[1][3] This ultimately leads to the destabilization and unfolding, or denaturation, of the macromolecule.

The behavior of different ions in solution and their effect on macromolecule solubility and stability is elegantly classified by the Hofmeister series (or lyotropic series).[4][5] This series ranks ions based on their ability to either "salt-out" (stabilize and precipitate proteins) or "salt-in" (destabilize and solubilize proteins).[4][5]

-

Kosmotropes ("structure-makers"): These ions are strongly hydrated and increase the order of water, strengthening hydrophobic interactions and promoting protein precipitation.[4][6]

-

Chaotropes ("structure-breakers"): These ions are weakly hydrated and disrupt water structure, weakening hydrophobic interactions and leading to protein denaturation.[4][6]

The guanidinium cation (Gdn⁺) from guanidine hydrochloride is a powerful chaotrope, placing it firmly in the category of agents that effectively denature biological macromolecules.[1]

Guanidine Hydrochloride: Mechanism of Action

Guanidine hydrochloride's efficacy as a denaturant stems from a multifaceted mechanism:

-

Disruption of Water Structure: As a strong chaotrope, the guanidinium ion interferes with the hydrogen-bonding network of water. This reduces the energetic penalty of exposing nonpolar amino acid residues to the solvent, thereby weakening the hydrophobic interactions that are a primary driving force for protein folding.[3][7]

-

Direct Interaction with the Macromolecule: Beyond its effect on the solvent, the guanidinium cation can directly interact with the peptide backbone and amino acid side chains of proteins.[7] This direct binding further contributes to the destabilization of the folded, native structure.[8]

-

Breaking Hydrogen Bonds: Guanidine hydrochloride can effectively break the intramolecular hydrogen bonds that stabilize the secondary and tertiary structures of proteins, leading to their unfolding into a random coil conformation.[8][9][10]

The denaturation process is highly dependent on the concentration of GdnHCl. While complete denaturation to a random coil is generally achieved at concentrations around 6 M, lower concentrations can sometimes lead to partially folded or stabilized intermediate states.[7]

Core Application I: Nucleic Acid Isolation and Purification

A primary and critical application of guanidine hydrochloride is in the extraction and purification of high-quality DNA and RNA.[10][11] Its role here is multi-pronged and indispensable for downstream applications like PCR, sequencing, and blotting.

Key Functions in Nucleic Acid Extraction:

-

Cell Lysis: High concentrations of GdnHCl effectively disrupt cell membranes and viral envelopes, releasing the cellular contents, including nucleic acids.

-

Denaturation and Inactivation of Nucleases: One of the most significant challenges in RNA isolation is the pervasive presence of ribonucleases (RNases), enzymes that rapidly degrade RNA. Guanidine hydrochloride is a potent inhibitor of RNases, immediately denaturing and inactivating them upon cell lysis, thereby preserving the integrity of the isolated RNA.[1][10] This is also true for DNases during DNA extraction.

-

Dissociation of Nucleoproteins: GdnHCl effectively dissociates nucleic acids from their associated proteins (nucleoproteins), making the DNA or RNA accessible for purification.[10][12]

-

Facilitating Binding to Silica Matrices: In modern nucleic acid purification kits, GdnHCl plays a crucial role in creating the high-salt conditions necessary for DNA and RNA to selectively bind to silica membranes or beads.

While both guanidine hydrochloride and guanidine thiocyanate are used for nucleic acid extraction, guanidine thiocyanate is generally considered a stronger denaturant and is more commonly used for RNA isolation due to its enhanced ability to inactivate stubborn RNases.[2][13][14] However, GdnHCl is a highly effective and widely used alternative.[15][16]

Experimental Protocol: Total RNA Extraction from Cultured Cells

This protocol outlines a standard procedure for isolating total RNA from mammalian cells using a GdnHCl-based lysis buffer and a silica-column purification method.

Materials:

-

Lysis Buffer (e.g., 4 M Guanidine Hydrochloride, 50 mM Tris-HCl pH 6.5)[17]

-

Wash Buffer 1 (e.g., containing a lower concentration of GdnHCl)

-

Wash Buffer 2 (e.g., containing ethanol)

-

RNase-free water

-

70% Ethanol

-

Silica spin columns

-

Collection tubes

Procedure:

-

Cell Lysis:

-

Aspirate the culture medium from the cell monolayer.

-

Add 600 µL of Lysis Buffer directly to the culture dish.

-

Scrape the cells and pipette the lysate up and down several times to homogenize.

-

Transfer the lysate to a microcentrifuge tube.

-

-

Ethanol Addition:

-

Add an equal volume (600 µL) of 70% ethanol to the lysate and mix thoroughly by pipetting. Do not centrifuge.

-

-

Binding to Silica Column:

-

Transfer the mixture to a silica spin column placed in a collection tube.

-

Centrifuge at ≥12,000 x g for 1 minute. Discard the flow-through.

-

-

Washing:

-

Add 500 µL of Wash Buffer 1 to the column.

-

Centrifuge at ≥12,000 x g for 1 minute. Discard the flow-through.

-

Add 500 µL of Wash Buffer 2 to the column.

-

Centrifuge at ≥12,000 x g for 1 minute. Discard the flow-through.

-

Centrifuge again at ≥12,000 x g for 2 minutes to remove any residual ethanol.

-

-

Elution:

-

Place the spin column in a new, sterile 1.5 mL microcentrifuge tube.

-

Add 30-50 µL of RNase-free water directly to the center of the silica membrane.

-

Incubate at room temperature for 1 minute.

-

Centrifuge at ≥12,000 x g for 1 minute to elute the RNA.

-

-

Storage:

-

Store the eluted RNA at -80°C.

-

Start [label="Cell Pellet", shape=ellipse, fillcolor="#FBBC05"]; Lysis [label="Add GdnHCl Lysis Buffer\n(Lysis & RNase Inactivation)"]; Ethanol [label="Add 70% Ethanol\n(Promote Binding)"]; Bind [label="Bind to Silica Column\n(Centrifuge)"]; Wash1 [label="Wash 1\n(Remove Proteins/Contaminants)"]; Wash2 [label="Wash 2\n(Remove Salts)"]; Dry [label="Dry Spin\n(Remove Ethanol)"]; Elute [label="Elute with RNase-free Water"]; End [label="Pure RNA", shape=ellipse, fillcolor="#34A853"];

Start -> Lysis; Lysis -> Ethanol; Ethanol -> Bind; Bind -> Wash1; Wash1 -> Wash2; Wash2 -> Dry; Dry -> Elute; Elute -> End; }

Caption: Workflow for RNA extraction using a guanidine hydrochloride-based method.

Core Application II: Protein Denaturation, Solubilization, and Refolding

In protein chemistry and proteomics, guanidine hydrochloride is an indispensable tool for studying protein folding, stability, and for recovering recombinant proteins from insoluble aggregates known as inclusion bodies.[10][18]

Key Functions in Protein Chemistry:

-

Protein Denaturation Studies: GdnHCl is used to systematically unfold proteins.[7][8] By monitoring changes in protein structure (e.g., using circular dichroism or fluorescence spectroscopy) as a function of GdnHCl concentration, researchers can determine the thermodynamic stability of a protein.

-

Solubilization of Inclusion Bodies: Recombinant proteins expressed in systems like E. coli often misfold and aggregate into dense, insoluble inclusion bodies.[18][19] A 6 M solution of GdnHCl is the standard starting point for solubilizing these aggregates by completely denaturing the protein.[9][19]

-

Protein Refolding: After denaturation and purification, the GdnHCl must be removed to allow the protein to refold into its native, biologically active conformation.[8][18] This is typically achieved through methods like dialysis or rapid dilution, which gradually reduce the denaturant concentration.[18][20]

Data Presentation: Typical GdnHCl Working Concentrations

| Application | Typical Concentration Range | Purpose |

| Nucleic Acid Lysis/Binding | 4 M - 6 M | Cell lysis, nuclease inactivation, and promotion of nucleic acid binding to silica.[11] |

| Protein Solubilization | 6 M - 8 M | Standard concentration for solubilizing most protein inclusion bodies.[19][21] |

| Protein Refolding (Initial) | 0.5 M - 2 M | Intermediate concentrations used in stepwise dialysis to gradually remove the denaturant.[20] |

| Viral Inactivation | >2.5 M | Effective inactivation of enveloped viruses like SARS-CoV-2 for safer sample handling.[17][22] |

Experimental Protocol: Solubilization and Refolding of Inclusion Bodies

This protocol provides a general framework for solubilizing a target protein from inclusion bodies and subsequently refolding it via stepwise dialysis.

Materials:

-

Inclusion body pellet

-

Solubilization Buffer (6 M GdnHCl, 50 mM Tris-HCl pH 8.0, 10 mM DTT)

-

Refolding Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, optional: additives like L-arginine)

-

Dialysis tubing (appropriate molecular weight cutoff)

Procedure:

-

Solubilization:

-

Resuspend the washed inclusion body pellet in Solubilization Buffer.

-

Stir or rotate at room temperature for 1-2 hours or until the solution clarifies, indicating complete solubilization.

-

Centrifuge at high speed (e.g., >15,000 x g) for 30 minutes to pellet any remaining insoluble material.

-

Carefully collect the supernatant containing the denatured protein.

-

-

Stepwise Dialysis for Refolding:

-

Place the solubilized protein solution into dialysis tubing.

-

Perform a series of dialysis steps against a 100-fold excess volume of buffer with decreasing GdnHCl concentrations at 4°C. For example:

-

Step 1: Dialyze against Refolding Buffer containing 3 M GdnHCl for 4-6 hours.[19]

-

Step 2: Transfer to Refolding Buffer containing 1 M GdnHCl for 4-6 hours.

-

Step 3: Transfer to Refolding Buffer containing 0.5 M GdnHCl for 4-6 hours.

-

Step 4: Perform two final dialysis steps against Refolding Buffer without GdnHCl to ensure its complete removal.[19]

-

-

-

Analysis:

-

After dialysis, recover the protein solution. Centrifuge to remove any precipitated/aggregated protein.

-

Analyze the soluble fraction for protein concentration and assess its folding and activity using appropriate biochemical or biophysical assays.

-

Start [label="Inclusion Bodies", shape=ellipse, fillcolor="#EA4335"]; Solubilize [label="Solubilize in 6M GdnHCl\n(Denaturation)"]; Clarify [label="Centrifuge to Clarify"]; Dialysis [label="Stepwise Dialysis\n(Gradual GdnHCl Removal)"]; Analysis [label="Analyze Soluble Protein"]; End [label="Refolded, Active Protein", shape=ellipse, fillcolor="#34A853"];

Start -> Solubilize; Solubilize -> Clarify; Clarify -> Dialysis; Dialysis -> Analysis; Analysis -> End; }

Caption: Conceptual workflow of protein solubilization and refolding using GdnHCl.

Safety and Handling

Guanidine hydrochloride is a hazardous substance and must be handled with appropriate care.[23]

-

Hazards: Harmful if swallowed or inhaled, and causes serious skin and eye irritation.[23][24] It is also hygroscopic (absorbs moisture from the air).[25]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, nitrile gloves, and a lab coat.[23][26] When handling the solid powder, work in a well-ventilated area or chemical fume hood to avoid inhaling dust.[23]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[26][27] Keep the container tightly closed.[23] Concentrated solutions (e.g., 6 M or 8 M) are stable at room temperature but may precipitate if cooled; gentle warming (to ~37°C) can redissolve the salt.[28][29]

Conclusion

Guanidine hydrochloride is a powerful and versatile chaotropic agent that is fundamental to numerous molecular biology and protein chemistry workflows. Its potent ability to denature proteins and inactivate enzymes underpins its critical role in the extraction of high-quality nucleic acids and in the solubilization and refolding of proteins.[1][10] By understanding the core principles of its chaotropic activity and adhering to validated protocols, researchers can effectively leverage guanidine hydrochloride to advance their scientific discoveries.

References

-

Goto, Y., & Fink, A. L. (1989). Guanidine hydrochloride-induced folding of proteins. Biochemistry, 28(23), 945–952. Retrieved from [Link]

-

ResearchGate. (2020, April 25). What is difference between guanidine hydrochloride and guanidine thiocyanate? Retrieved from [Link]

-

Magen Biotech. (n.d.). Discover the Versatility of Guanidine Hydrochloride with Magen Biotech. Retrieved from [Link]

-

Pediaa.com. (2022, April 19). What is the Difference Between Guanidine Thiocyanate and Guanidine Hydrochloride. Retrieved from [Link]

-

Magen Biotech. (n.d.). The Secret to Deciphering Protein Structure: Guanidine Hydrochloride. Retrieved from [Link]

-

Desheng. (2025, June 2). The Effect Of Guanidine Hydrochloride On Proteins. Retrieved from [Link]

-

Rissland, J., et al. (2022). Sample Buffer Containing Guanidine-Hydrochloride Combines Biological Safety and RNA Preservation for SARS-CoV-2 Molecular Diagnostics. Viruses, 14(5), 1023. Retrieved from [Link]

-

Burgess, R. R. (2009). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Protein Expression and Purification, 68(1), 1-5. Retrieved from [Link]

-

Ide, N., et al. (2023). Efficacy Validation of SARS-CoV-2-Inactivation and Viral Genome Stability in Saliva by a Guanidine Hydrochloride and Surfactant-Based Virus Lysis/Transport Buffer. Viruses, 15(2), 509. Retrieved from [Link]

-

Chatterjee, K., et al. (2021). Inactivation of SARS-CoV-2 virus in saliva using a guanidium based transport medium suitable for RT-PCR diagnostic assays. PLoS One, 16(1), e0245104. Retrieved from [Link]

-

McCutchen, S. L., et al. (1997). Guanidine hydrochloride-induced denaturation and refolding of transthyretin exhibits a marked hysteresis: equilibria with high kinetic barriers. Biochemistry, 36(33), 10230-9. Retrieved from [Link]

-

BioSpectra, Inc. (2025, November 7). Guanidine Hydrochloride SDS. Retrieved from [Link]

-

Zolfaghari, R., et al. (1993). Simple method for extracting RNA from cultured cells and tissue with guanidine salts. Clinical Chemistry, 39(7), 1408-11. Retrieved from [Link]

-

Ide, N., et al. (2024). Collection and transportation of SARS-CoV-2 and influenza A virus diagnostic samples: Optimizing the usage of guanidine-based chaotropic salts for enhanced biosafety and viral genome preservation. Journal of Virological Methods, 326, 114947. Retrieved from [Link]

-

ScienceLab.com. (n.d.). Material Safety Data Sheet - Guanidine hydrochloride 99%. Retrieved from [Link]

-

Wikipedia. (n.d.). Hofmeister series. Retrieved from [Link]

-

Ertell, K. (2006, March). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. Pacific Northwest National Laboratory. Retrieved from [Link]

-

BioSpectra, Inc. (n.d.). Guanidine Hydrochloride 6M Solution. Retrieved from [Link]

-

Columbus Chemical Industries. (n.d.). Guanidine Thiocyanate vs. Guanidine Hydrochloride in Denaturation. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride. Retrieved from [Link]

-

Current Protocols in Molecular Biology. (n.d.). Guanidine Methods for Total RNA Preparation. Retrieved from [Link]

-

Magen Biotech. (n.d.). The Power of Guanidine Hydrochloride in Nucleic Acid Extraction. Retrieved from [Link]

-

Zhang, Y., & Cremer, P. S. (2020). Hofmeister Series: Insights of Ion Specificity from Amphiphilic Assembly and Interface Property. ACS Omega, 5(11), 5944-5954. Retrieved from [Link]

-

Salis, A., & Ninham, B. W. (2014). Understanding specific ion effects and the Hofmeister series. RSC Advances, 4(69), 36583-36591. Retrieved from [Link]

-

Chaplin, M. (n.d.). Hofmeister Series. London South Bank University. Retrieved from [Link]

-

Park, K. (n.d.). Ions from the Hofmeister series and osmolytes: effects on proteins in solution and in the crystallization process. Purdue University. Retrieved from [Link]

-

Pavlovec, A., Evenson, D. P., & Hamilton, M. G. (1978). The use of guanidine-HCl for the isolation of both RNA and protein from RNA tumour viruses. Journal of General Virology, 40(1), 239-43. Retrieved from [Link]

-

Greenfield, N. J. (2006). Use of Protein Folding Reagents. Methods in Enzymology, 413, 199-218. Retrieved from [Link]

-

Ide, N., et al. (2023). Efficacy Validation of SARS-CoV-2-Inactivation and Viral Genome Stability in Saliva by a Guanidine Hydrochloride and Surfactant-Based Virus Lysis/Transport Buffer. Viruses, 15(2), 509. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Guanidine Hydrochloride. Retrieved from [Link]

-

ResearchGate. (2012, October 10). Solubilization of proteins from inclusion bodies: 6M Guanidine or 8M Urea? Retrieved from [Link]

-

ResearchGate. (2012, November 16). What happens to DNA in the presence of a chaotropic salt? Retrieved from [Link]

-

ResearchGate. (n.d.). The effect of chaotropic agents (urea, guanidine hydrochloride...). Retrieved from [Link]

-